3-(3,5-difluorophenoxy)propanenitrile
Description
3-(3,5-Difluorophenoxy)propanenitrile is a fluorinated nitrile derivative characterized by a phenoxy group substituted with two fluorine atoms at the 3- and 5-positions, attached to a propanenitrile backbone. This compound is of interest in medicinal chemistry and materials science due to its structural features: the electron-withdrawing fluorine atoms enhance metabolic stability and modulate electronic properties, while the nitrile group provides reactivity for further synthetic modifications.
Properties
CAS No. |
844648-16-4 |
|---|---|
Molecular Formula |
C9H7F2NO |
Molecular Weight |
183.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Williamson Ether Synthesis
The Williamson ether synthesis is the most widely employed method for preparing aryl ethers, including this compound. This two-step process involves:
-
Deprotonation of 3,5-Difluorophenol : A strong base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) generates the phenoxide ion.
-
Nucleophilic Substitution : The phenoxide ion reacts with 3-bromopropanenitrile in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Example Procedure :
-
Reactants : 3,5-Difluorophenol (10 mmol), 3-bromopropanenitrile (12 mmol), K₂CO₃ (15 mmol).
-
Solvent : DMF (20 mL).
-
Conditions : 80°C, 12 hours under nitrogen.
-
Yield : 68–75% after purification by column chromatography.
Mechanistic Insight :
The reaction proceeds via an SN2 mechanism, where the phenoxide ion displaces the bromide ion from 3-bromopropanenitrile. Steric hindrance from the fluorine substituents may slightly reduce reactivity compared to non-fluorinated analogs.
Cyanoethylation of 3,5-Difluorophenol
Cyanoethylation offers a single-step route using acrylonitrile and a base catalyst:
-
Reactants : 3,5-Difluorophenol (10 mmol), acrylonitrile (15 mmol), NaOH (5 mmol).
-
Solvent : Water or ethanol.
-
Conditions : 60°C, 6 hours.
Limitations :
Competing polymerization of acrylonitrile and incomplete conversion often necessitate careful temperature control and excess acrylonitrile.
Mitsunobu Reaction
The Mitsunobu reaction enables ether formation under mild conditions, utilizing diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃):
-
Reactants : 3,5-Difluorophenol (10 mmol), 3-hydroxypropanenitrile (12 mmol), DEAD (15 mmol), PPh₃ (15 mmol).
-
Solvent : Tetrahydrofuran (THF).
-
Conditions : Room temperature, 24 hours.
-
Yield : 70–80%.
Advantages :
Avoids harsh bases and high temperatures, preserving sensitive functional groups.
Optimization of Reaction Conditions
Solvent and Base Selection
The choice of solvent and base significantly impacts reaction efficiency:
| Solvent | Base | Temperature | Yield |
|---|---|---|---|
| DMF | K₂CO₃ | 80°C | 75% |
| DMSO | NaH | 90°C | 72% |
| THF | NaOH | 60°C | 65% |
Polar aprotic solvents like DMF enhance ion dissociation, improving reaction rates.
Catalytic Approaches
Recent studies explore phase-transfer catalysts (PTCs) to accelerate reactions:
-
Catalyst : Tetrabutylammonium bromide (TBAB).
-
Yield Improvement : 10–15% compared to non-catalyzed reactions.
Industrial-Scale Production
Continuous Flow Synthesis
Continuous flow systems enhance scalability and safety:
-
Reactors : Microreactors with precise temperature control.
-
Throughput : 1 kg/hour with 80% yield.
-
Advantages : Reduced side reactions and improved heat dissipation.
Green Chemistry Initiatives
Efforts to minimize waste include:
-
Solvent Recycling : DMF recovery via distillation.
-
Catalyst Reuse : Immobilized PPh₃ on silica gel.
Analytical Characterization
Spectroscopic Methods
Chromatographic Purity
-
HPLC : >98% purity using a C18 column and acetonitrile/water mobile phase.
Chemical Reactions Analysis
3-(3,5-Difluorophenoxy)propanenitrile undergoes various chemical reactions, including:
Substitution Reactions: The difluorophenoxy group can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.
Hydrolysis: The nitrile group can be hydrolyzed to form corresponding carboxylic acids or amides under acidic or basic conditions.
Common reagents used in these reactions include sodium hydroxide, sulfuric acid, and various organic solvents .
Scientific Research Applications
3-(3,5-Difluorophenoxy)propanenitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3,5-difluorophenoxy)propanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenoxy group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The nitrile group may also play a role in the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with four analogs sharing key structural motifs:
Functional Group Variations
1-(3-Benzyl-2-imino-2,3-dihydro-1H-benzo[d]imidazol-1-yl)-3-(3,5-difluorophenoxy)propan-2-ol (Compound 7) Structure: Replaces the nitrile group with a hydroxyl (-OH) and a benzyl-imino-benzimidazole moiety. Properties: Exhibits higher molecular weight (410 g/mol) and enhanced hydrogen-bonding capacity due to the hydroxyl group. LCMS data confirm >98% purity and stability under analytical conditions . Applications: Investigated as a pharmaceutical agent, though its exact therapeutic target remains undisclosed.
Methyl 3-(3,5-Difluorophenoxy)propanoate (CAS 942195-90-6) Structure: Replaces the nitrile with a methyl ester (-COOCH₃). Properties: Lower polarity compared to the nitrile derivative, with ester hydrolysis susceptibility under alkaline conditions. Commercial availability highlights its utility as a synthetic intermediate .
3-((3,5-Dimethylphenyl)amino)propanenitrile (CAS 36034-62-5) Structure: Substitutes the difluorophenoxy group with a dimethylphenylamino (-NH-C₆H₃(CH₃)₂) moiety. Molecular weight: 174.24 g/mol .
2-(3,5-Difluorophenoxy)propane-1,3-diol Structure: Features two hydroxyl groups on the propane backbone. Properties: Hydrophilic due to diol groups; participates in oxidative degradation studies, releasing 3,5-difluorophenol (DFPh) under alkaline conditions with active oxygen species (AOS) .
Physicochemical and Reactivity Comparison
Key Research Findings
Degradation and Stability
- In oxidative alkaline environments, compounds with the 3,5-difluorophenoxy group (e.g., 2-(3,5-difluorophenoxy)propane-1,3-diol) release DFPh, a phenolic byproduct, via side-chain cleavage . This suggests that this compound may undergo analogous degradation under similar conditions.
Pharmacological Potential
- While direct data are unavailable, analogs like Compound 7 demonstrate bioactivity, implying that the nitrile derivative could serve as a precursor for kinase inhibitors or antimicrobial agents .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-(3,5-difluorophenoxy)propanenitrile, and what factors influence reaction efficiency?
- Answer: The compound is typically synthesized via nucleophilic aromatic substitution between 3,5-difluorophenol and a cyanoethylating agent (e.g., 3-chloropropionitrile) under basic conditions. Potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80–100°C is a standard protocol. Key factors include:
- Base strength: Strong bases enhance phenolate formation, accelerating substitution.
- Solvent polarity: Polar aprotic solvents stabilize transition states.
- Temperature control: Prevents nitrile hydrolysis or side reactions like ether formation.
Yields typically range from 70–85% after purification by column chromatography .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Answer:
Q. What safety precautions are necessary when handling this compound?
- Answer: As a nitrile, it may release toxic HCN under acidic or high-temperature conditions. Required precautions:
- Use PPE (gloves, goggles, lab coat) and work in a fume hood.
- Store in airtight containers at 0–6°C to prevent degradation .
- Avoid contact with strong acids or oxidizers. Emergency protocols for nitrile exposure (e.g., amyl nitrite) must be accessible .
Advanced Research Questions
Q. How can researchers optimize synthetic purity and address by-product formation?
- Answer: Common impurities include unreacted 3,5-difluorophenol and hydrolyzed products (e.g., propionic acid derivatives). Optimization strategies:
- Purification: Gradient elution in silica gel chromatography (hexane:ethyl acetate).
- Reaction monitoring: TLC or in-situ FTIR to track nitrile integrity.
- By-product mitigation: Anhydrous conditions and molecular sieves minimize hydrolysis.
Advanced methods like continuous flow synthesis improve reproducibility at scale .
Q. How is this compound used as a mechanistic probe in oxidative degradation studies?
- Answer: The difluorophenoxy group acts as a traceless tag in lignin model systems. Under oxidative alkaline conditions (e.g., O₂/H₂O₂), cleavage releases 3,5-difluorophenol (DFPh), detectable via:
- HPLC-UV/FLD: Retention time ~8.5 min (C18 column, acetonitrile:water).
- GC-MS after derivatization: Trimethylsilyl derivatives enhance volatility.
This allows quantification of ether bond cleavage rates and reactive oxygen species (ROS) involvement .
Q. What computational tools predict solvent effects on reactivity and stability?
- Answer:
| Method | Application |
|---|---|
| DFT (B3LYP/6-31G)* | Models solvation energies and transition states for substitution reactions. |
| MD Simulations | Assess solvent interactions (e.g., DMF vs. THF) affecting reaction pathways. |
| HOMO-LUMO Analysis | Predicts electrophilic sites (nitrile carbon) for nucleophilic attacks . |
Q. How do structural analogs differ in reactivity?
- Answer: Comparisons with analogs highlight fluorine's electronic effects:
| Compound | Reactivity Difference |
|---|---|
| 3-(4-Fluorophenoxy)propanenitrile | Lower steric hindrance → faster substitution. |
| 3-(3,5-Difluorophenoxy)propanoic acid | Carboxylic acid group enables lactonization under H₂SO₄ (86% yield) . |
| 3-(2,6-Difluorophenoxy)propanenitrile | Ortho-fluorines hinder rotation, altering crystal packing . |
Q. What challenges arise in crystallographic studies, and how are they resolved?
- Answer: The compound’s flexibility and low melting point complicate crystallization. Strategies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
